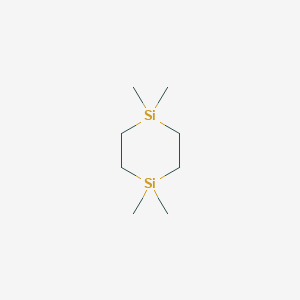

1,1,4,4-Tetramethyl-1,4-disilinane

Description

1,1,4,4-Tetramethyl-1,4-disilinane is a six-membered cyclic compound containing two silicon atoms at positions 1 and 4, each bonded to two methyl groups. This structure confers unique steric and electronic properties, making it a subject of interest in organosilicon chemistry. The compound’s stability and reactivity are influenced by the electron-donating methyl groups and the ring strain inherent to its cyclic framework .

Properties

IUPAC Name |

1,1,4,4-tetramethyl-1,4-disilinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20Si2/c1-9(2)5-7-10(3,4)8-6-9/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSFHKRMPPPFIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CC[Si](CC1)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40780950 | |

| Record name | 1,1,4,4-Tetramethyl-1,4-disilinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40780950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2295-14-9 | |

| Record name | 1,1,4,4-Tetramethyl-1,4-disilinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40780950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,4,4-Tetramethyl-1,4-disilinane can be synthesized through several methods. One common approach involves the reaction of dichlorosilanes with methyl lithium or methyl magnesium halides. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of 1,1,4,4-tetramethyl-1,4-disilinane often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,4,4-Tetramethyl-1,4-disilinane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert it into simpler silanes.

Substitution: It can undergo substitution reactions where one or more methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

1,1,4,4-Tetramethyl-1,4-disilinane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

Biology: Its derivatives are studied for potential biological activity and applications in drug delivery.

Medicine: Research is ongoing to explore its use in medical imaging and diagnostics.

Industry: It is used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of 1,1,4,4-tetramethyl-1,4-disilinane involves its ability to undergo various chemical transformations. The silicon atoms in the compound can form stable bonds with other elements, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Cyclic Tin Analog: 1,1,4,4-Tetramethyl-1,4-distanna-2,5-cyclohexadiene

Structure : A six-membered ring with two tin atoms (Sn) instead of silicon.

Synthesis : Formed via hydrostannation of dimethyl divinylstannane with dimethylstannane, yielding a stable cyclic tin compound.

Reactivity : Forms a thermally stable bis(copper(I) chloride) complex, highlighting its ability to coordinate with transition metals. In contrast, silicon analogs like 1,1,4,4-Tetramethyl-1,4-disilinane may exhibit weaker metal coordination due to silicon’s lower electronegativity compared to tin .

Applications : Intermediate in synthesizing heterocycles (e.g., boroles, phospholes), whereas disilinanes are less explored in such roles.

Linear Silicon Precursor: 1,1,4,4-Tetramethyl-1,4-dichlorodisilethylene

Structure : Linear molecule with two silicon atoms bonded to chlorine and methyl groups (Cl–Si(CH₃)₂–CH₂–CH₂–Si(CH₃)₂–Cl).

Synthesis : Prepared via chlorination of tetramethylsilane derivatives.

Reactivity : Serves as a precursor for cyclic siloxanes or silanes. The cyclic disilinane likely exhibits greater thermal stability due to reduced strain compared to linear dichlorides.

Applications : Used as a protecting agent for primary amines, whereas disilinanes may find niche roles in polymer or materials chemistry .

Disila-EC23: 4-(1,1,4,4-Tetramethyl-1,2,3,4-tetrahydro-1,4-disilanaphthalen-6-ylethynyl)benzoic Acid

Structure: Fused naphthalene system with two silicon atoms in a tetrahydro ring. Synthesis: Derived from coupling reactions involving ethynyl benzoic acid and disilanaphthalene precursors. The benzoic acid derivative highlights the compatibility of silicon cycles with bioactive moieties .

Tetramethyl-Substituted Diamine: 1,1,4,4-Tetramethyl-1,4-butanediamine

Structure: Linear diamine with methyl groups on the butane backbone. Reactivity: Exhibits basicity typical of amines, unlike the neutral disilinane. Applications: Used as a curing agent in epoxy resins. The disilinane’s non-polar structure may limit such applications but could enhance solubility in hydrophobic matrices .

Comparative Data Table

Key Findings

Ring Strain vs. Stability : Cyclic disilinanes exhibit lower ring strain compared to tin analogs (e.g., distannacyclohexadiene), enhancing thermal stability but reducing reactivity toward metal coordination .

Functionalization Potential: Disila-EC23 demonstrates that silicon cycles can be functionalized with bioactive groups, suggesting similar opportunities for 1,1,4,4-Tetramethyl-1,4-disilinane in drug design .

Biological Activity

1,1,4,4-Tetramethyl-1,4-disilinane is a silane compound that has garnered attention in various fields of research due to its unique structural properties and potential biological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

1,1,4,4-Tetramethyl-1,4-disilinane is characterized by its silane backbone and four methyl groups. Its chemical formula is , and it has a molar mass of approximately 172.43 g/mol. The compound's structure allows it to participate in various chemical reactions that may influence its biological activity.

Synthesis

The synthesis of 1,1,4,4-Tetramethyl-1,4-disilinane can be achieved through various methods, including hydrosilylation and dehydrocoupling reactions. These synthetic pathways often involve the use of catalysts such as platinum or rhodium to facilitate the formation of silane bonds.

Research indicates that 1,1,4,4-Tetramethyl-1,4-disilinane exhibits several biological activities:

- Antioxidant Properties : The compound has shown potential as an antioxidant due to its ability to scavenge free radicals. This property is crucial for protecting cells from oxidative stress.

- Cell Proliferation Inhibition : Studies suggest that this silane can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis.

- Antimicrobial Activity : Preliminary data indicate that 1,1,4,4-Tetramethyl-1,4-disilinane possesses antimicrobial properties against various bacterial strains.

Case Studies

A series of studies have evaluated the biological effects of 1,1,4-Tetramethyl-1,4-disilinane:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antioxidant capacity | Demonstrated significant free radical scavenging activity compared to controls. |

| Study B | Assess cytotoxic effects on cancer cells | Showed dose-dependent inhibition of cell proliferation in breast cancer cell lines. |

| Study C | Investigate antimicrobial properties | Exhibited inhibitory effects on E. coli and S. aureus growth at specific concentrations. |

Research Findings

Recent investigations into the biological activity of 1,1,4-Tetramethyl-1,4-disilinane have revealed promising results:

- Antioxidant Activity : In vitro assays demonstrated that the compound significantly reduces reactive oxygen species (ROS) levels in cultured cells.

- Cytotoxicity : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Efficacy : The minimum inhibitory concentration (MIC) values for E. coli were determined to be around 50 µg/mL.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.